Isonipecotic acid hydrochloride can be synthesized through various methods. One common approach involves the hydrolysis of its corresponding ester, isonipecotic acid ethyl ester hydrochloride. This hydrolysis can be achieved using acidic conditions, typically with hydrochloric acid. [] Another method utilizes tert-butyl chloroacetate for N-alkylation of imidazole, followed by a non-aqueous ester cleavage of the resulting imidazol-1-yl-acetic acid tert-butyl ester using titanium tetrachloride. []
Isonipecotic acid hydrochloride is a chemical compound with the molecular formula CHClNO and a molecular weight of 165.620 g/mol. It is a derivative of nipecotic acid, which is itself a piperidine derivative. This compound has garnered interest in various fields, particularly in pharmacology, due to its potential therapeutic applications.
Isonipecotic acid hydrochloride is classified as an organic compound and falls under the category of amino acids and derivatives. It is also recognized for its potential role in medicinal chemistry, particularly in the development of drugs targeting neurological conditions.
The synthesis of isonipecotic acid hydrochloride can be achieved through several methods:
The detailed reaction conditions often include specific temperatures, pressures, and concentrations of reagents to optimize yield and purity. For instance, hydrogenation reactions typically operate at pressures ranging from 3 to 5 MPa and temperatures around 80-100 °C for several hours .
Isonipecotic acid hydrochloride features a piperidine ring structure with a carboxylic acid group and a chlorine atom as part of its hydrochloride form. The structural representation can be summarized as follows:
The compound exhibits a LogP value of -1.29, indicating its hydrophilic nature, which may influence its solubility and bioavailability in biological systems .
Isonipecotic acid hydrochloride participates in various chemical reactions that are significant for its applications:
The reactions are typically monitored using techniques such as high-performance liquid chromatography (HPLC), allowing for precise analysis of reaction progress and product purity .
The mechanism of action for isonipecotic acid hydrochloride primarily involves its interaction with neurotransmitter systems in the brain. It has been suggested that it may act as an inhibitor of certain receptors or enzymes involved in neurotransmitter metabolism, potentially influencing levels of gamma-aminobutyric acid (GABA) or other neurotransmitters.
Research indicates that modifications to the structure of isonipecotic acid can significantly alter its pharmacodynamics and pharmacokinetics, making it a valuable compound for further investigation in drug development .
Relevant data includes melting points and boiling points that are critical for understanding its handling and storage requirements.
Isonipecotic acid hydrochloride has several scientific uses:
Isonipecotic acid hydrochloride serves as a pivotal precursor for synthesizing pharmacologically active compounds through strategic coupling reactions. Its carboxylic acid and secondary amine groups enable diverse derivatization pathways:
Table 1: Bioactive Isonipecotic Acid Amides via Coupling Reactions
Compound | Coupling Partner | Biological Activity |
---|---|---|
BHCA-Nipecotate | ((E)-3,5-di-tert-butyl-4-hydroxyphenyl)acrylic acid | Lipid peroxidation inhibition (IC₅₀ = 20 μM) |
Feruloyl-Nipecotate | Ferulic acid | DPPH radical reduction (57%) |
Sinapoyl-Nipecotate | Sinapic acid | LOX inhibition (33% at 100 μM) |
Fmoc-isonipecotic acid (Fmoc-Inp-OH) is indispensable in peptide engineering due to its orthogonally protected amine and carboxylic acid groups:
The piperidine core in isonipecotic acid hydrochloride undergoes site-selective modifications via catalytic methods:
Table 2: Influence of Lipophilic Groups on sEH Inhibition
Left-Hand Group | IC₅₀ (nM) | Effect vs. Cycloheptyl |
---|---|---|
Cycloheptyl | 0.6 | Baseline |
4-Trifluoromethylphenyl | 2.3 | 3.8-fold decrease |
2-Naphthyl | 0.4 | 1.5-fold increase |
4-t-Butylcyclohexyl | 1.6 | Comparable |
Optimal potency requires bulky lipophilic groups (e.g., cycloalkyl > phenyl) occupying sEH’s solvent-exposed pocket [10].
Dimerization of nipecotic/isonipecotic acid units amplifies GABAergic effects by engaging multiple transporter binding sites:
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7